Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate
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Overview
Description
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is a complex organic compound belonging to the class of furan derivatives. This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate typically involves the reaction of furan derivatives with various reagents under controlled conditions. One common method includes the reaction of furan with ethyl bromopyruvate in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired bicyclic structure . Another approach involves the use of α-chloro ketones and malonic acid derivatives under basic conditions to achieve the cyclization and formation of the furan-lactone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and copper can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce halogens or other functional groups onto the furan ring .
Scientific Research Applications
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler furan derivative with similar reactivity but lacking the bicyclic structure.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another cyclic ester with different biological activities and applications.
Uniqueness
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is unique due to its bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Synthesis
This compound has a unique fused ring structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Notably, a study highlighted the synthesis of polyoxygenated steroids using similar frameworks, indicating the versatility of furofuran derivatives in drug design .
Antimicrobial Properties
Research has indicated that furofuran derivatives exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of specific pathogens, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is crucial in treating conditions such as arthritis and other inflammatory diseases .
Cytotoxicity and Cancer Research
This compound has been assessed for cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy . The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death.
Case Studies and Experimental Findings
- Antimicrobial Activity : A study involving the testing of various furofuran derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were promising, indicating effective inhibition at low concentrations .
- Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to models of induced inflammation. Results showed a marked decrease in swelling and pain indicators compared to control groups. This suggests that this compound could be developed into an anti-inflammatory agent .
- Cytotoxicity Studies : In vitro assays on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. These findings warrant further exploration into its mechanisms as a potential anticancer drug .
Data Summary Table
Properties
Molecular Formula |
C8H10O5 |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
methyl 5-oxo-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-4-carboxylate |
InChI |
InChI=1S/C8H10O5/c1-11-6(9)5-4-2-3-12-8(4)13-7(5)10/h4-5,8H,2-3H2,1H3 |
InChI Key |
PCEYIZWJZVRGBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCOC2OC1=O |
Origin of Product |
United States |
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